molecular formula C15H22N4 B14618163 3-Nonylpyrido[3,2-E][1,2,4]triazine CAS No. 59850-35-0

3-Nonylpyrido[3,2-E][1,2,4]triazine

Katalognummer: B14618163
CAS-Nummer: 59850-35-0
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: WHDGRRRBXDBCCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nonylpyrido[3,2-E][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a pyridine ring fused with a triazine ring and a nonyl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonylpyrido[3,2-E][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a nonyl-substituted pyridine derivative with a triazine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nonylpyrido[3,2-E][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wirkmechanismus

The mechanism of action of 3-Nonylpyrido[3,2-E][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Nonylpyrido[3,2-E][1,2,4]triazine include other triazine derivatives such as:

Uniqueness

The presence of the nonyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .

Eigenschaften

CAS-Nummer

59850-35-0

Molekularformel

C15H22N4

Molekulargewicht

258.36 g/mol

IUPAC-Name

3-nonylpyrido[3,2-e][1,2,4]triazine

InChI

InChI=1S/C15H22N4/c1-2-3-4-5-6-7-8-11-14-17-13-10-9-12-16-15(13)19-18-14/h9-10,12H,2-8,11H2,1H3

InChI-Schlüssel

WHDGRRRBXDBCCP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=NC2=C(N=CC=C2)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.